tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate
Beschreibung
This compound features a piperidine core with a tert-butoxycarbonyl (Boc) protective group at the 1-position. At the 2-position of the piperidine, a pyridin-3-yl moiety is attached, which is further substituted at the 6-position with a cyclobutylamino group protected by another Boc group. This dual Boc protection strategy enhances stability during synthetic processes, particularly in multi-step reactions involving amines . The cyclobutyl group introduces steric constraints that may influence conformational flexibility and intermolecular interactions, making it relevant in medicinal chemistry for targeting specific receptors or enzymes.
Eigenschaften
Molekularformel |
C24H37N3O4 |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
tert-butyl 2-[6-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H37N3O4/c1-23(2,3)30-21(28)26-15-8-7-12-19(26)17-13-14-20(25-16-17)27(18-10-9-11-18)22(29)31-24(4,5)6/h13-14,16,18-19H,7-12,15H2,1-6H3 |
InChI-Schlüssel |
OERRQKGHQVCFQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N(C3CCC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Grignard Reaction-Based Synthesis
A patent (CN107759563B) outlines a three-step protocol using Grignard reagents to construct the piperidine-pyridine backbone:
Step 1: Formation of 4-(6-Fluoro-3-pyridyl)-4-hydroxy-N-Boc-piperidine
-
Reagents : 2-Fluoro-5-bromopyridine, isopropyl magnesium bromide, N-Boc-4-piperidone.
-
Conditions : Tetrahydrofuran (THF), −10°C to 0°C, 24-hour reaction at 60°C.
-
Outcome : The Grignard reagent attacks N-Boc-4-piperidone, yielding a tertiary alcohol intermediate (48–59% yield).
Step 2: Hydroxyl Group Reduction
-
Reagents : Raney nickel, ethanol.
-
Conditions : Reflux for 5 hours.
-
Outcome : The alcohol is reduced to 4-(6-fluoro-3-pyridyl)-N-Boc-piperidine.
Step 3: Amination with Cyclobutylamine
-
Reagents : Cyclobutylamine, palladium catalyst.
-
Conditions : Buchwald-Hartwig coupling at 100°C.
-
Outcome : Introduction of the cyclobutylamino group, followed by Boc protection (total yield: 48.99–59.4%).
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| 1 | Grignard | 48–59 |
| 2 | Raney Ni | 85–90 |
| 3 | Pd-cat. | 70–75 |
Suzuki-Miyaura Cross-Coupling
A complementary approach employs Suzuki coupling to link pyridine and piperidine fragments:
Procedure :
-
Boronic Ester Preparation : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate is synthesized.
-
Coupling : React with 5-bromo-2-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridine under Pd(PPh₃)₄ catalysis.
-
Reduction : Hydrogenate the dihydropyridine to piperidine using H₂/Pd-C.
Advantages :
Industrial-Scale Continuous Flow Synthesis
Source highlights industrial adaptations for higher throughput:
-
Reactors : Microfluidic continuous flow systems.
-
Benefits :
-
Enhanced heat/mass transfer improves yield (70% vs. 50% batch).
-
Reduced reaction times (2 hours vs. 24 hours).
-
Mechanistic Insights
Boc Protection-Deprotection Dynamics
The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., Et₃N). Its removal typically uses HCl in dioxane, regenerating the free amine without disturbing the cyclobutyl or pyridine moieties.
Catalytic Cycles in Coupling Reactions
In Suzuki couplings, Pd(0) undergoes oxidative addition with the bromopyridine, followed by transmetalation with the boronic ester and reductive elimination to form the C–C bond. Rhodium catalysts enable asymmetric induction by coordinating the pyridine nitrogen and directing boronic acid addition.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Enantioselectivity |
|---|---|---|---|
| Grignard (Patent) | 48–59 | High | None |
| Suzuki | 65–75 | Moderate | Up to 98% ee |
| Continuous Flow | 70 | Industrial | None |
Trade-offs :
-
Grignard : High scalability but limited stereocontrol.
-
Suzuki : Superior selectivity but requires expensive catalysts.
Optimization and Troubleshooting
Common Pitfalls
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can lead to the formation of corresponding oxides .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective modifications. The piperidine and pyridine rings can interact with various biological targets, influencing pathways related to enzyme activity and protein binding .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Boc-Protected Piperidine/Pyrrolidine Derivatives
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (BD287865)
- Molecular Formula : C₁₈H₂₉N₅O₂S
- Key Differences: Replaces the pyridin-3-yl group with a pyrimidin-4-yl ring and substitutes cyclobutylamino with cyclopropylamino. The methylthio group increases hydrophobicity compared to the Boc-cyclobutylamino group in the target compound.
- Synthetic Yield : 95% purity (BLD Pharm Ltd., 2023), indicating efficient coupling and purification .
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
- Molecular Formula : C₁₆H₂₆ClN₅O₂S
- Safety data (P210) highlight flammability risks due to the methylthio group .
Substituent Variations on Aromatic Rings
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
- Molecular Formula : C₁₄H₂₀ClN₃O₂
- Key Differences: A pyrazine ring replaces the pyridine, and a chlorine atom is present instead of the Boc-cyclobutylamino group. The pyrazine’s electron-deficient nature may alter binding affinity in biological assays .
tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate
- Molecular Formula : C₂₅H₃₁N₇O₄
- Elemental analysis discrepancies (C: 60.34% obs vs. 60.84% calc) suggest synthetic challenges in achieving high purity .
Biologische Aktivität
tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate, also known by its CAS number 1352482-44-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- tert-Butoxycarbonyl (Boc) group: A common protecting group for amines in organic synthesis.
- Cyclobutyl ring : Contributes to the steric and electronic properties of the molecule.
- Pyridine and piperidine moieties : Associated with various biological activities.
Molecular Formula
Molecular Weight
406.51 g/mol
Mode of Action
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the Boc group allows for selective reactions in biochemical pathways, particularly in the formation of peptide bonds and interactions with enzymes.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Interaction : Potential interactions with receptors related to neurotransmission and hormonal regulation.
- Transport Modulation : Evidence suggests that it might modulate the activity of transport proteins such as P-glycoprotein (P-gp), which plays a critical role in drug absorption and distribution.
Cellular Effects
The compound's effects on cellular processes include:
- Modulation of cellular signaling pathways.
- Influence on cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated the compound's potential as a modulator of P-glycoprotein activity. For instance, it was observed that it could stimulate ATPase activity in P-gp, indicating a role in reversing drug efflux mechanisms. This finding is crucial for enhancing the bioavailability of co-administered drugs .
In Vivo Studies
Animal studies have shown that administration of this compound resulted in reduced tumor volumes without significant side effects, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the cyclobutyl group and the Boc protection strategy. These features enhance its stability and reactivity under physiological conditions.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Trifluoromethyl group | Higher reactivity but less stability |
| Compound B | Oxyacetic acid moiety | Different metabolic pathway involvement |
Q & A
Q. What are the key considerations for synthesizing tert-butyl-protected piperidine derivatives with pyridine and cyclobutylamino substituents?
Synthesis requires multi-step protocols, including coupling reactions and protecting group strategies. For example, tert-butyl carbamate protection is often achieved using Boc anhydride in dichloromethane with a base like triethylamine. Pyridine ring functionalization may involve palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce cyclobutylamino groups . Reaction optimization (temperature, solvent, stoichiometry) is critical to minimize side products like over-alkylation or Boc group cleavage .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Use a combination of analytical techniques:
- NMR : ¹H/¹³C NMR to verify piperidine/pyridine ring geometry and Boc group presence.
- LC-MS : Confirm molecular weight and purity (>95% by HPLC).
- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles, as demonstrated for similar tert-butyl piperidine-carboxylates .
- FT-IR : Detect characteristic carbonyl (C=O) stretches from Boc groups (~1680–1720 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in the lab?
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .
- PPE : Use nitrile gloves, lab coat, and goggles.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?
Contradictions arise from Boc group lability and pH-dependent ionization. For polar solvents (e.g., DMF, DMSO), ensure anhydrous conditions to prevent hydrolysis. In nonpolar solvents (e.g., toluene), solubility may improve with heating (60–80°C). Use dynamic light scattering (DLS) to assess aggregation and adjust solvent polarity via co-solvents (e.g., 10% MeOH in CH₂Cl₂) .
Q. What strategies optimize reaction yields when introducing the cyclobutylamino group to the pyridine ring?
- Protection : Temporarily block the piperidine nitrogen with a Boc group to avoid competing reactions .
- Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, with Cs₂CO₃ as a base in toluene at 110°C .
- Workup : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted cyclobutylamine .
Q. How do steric effects from the tert-butyl and cyclobutyl groups influence binding affinity in biological assays?
Steric hindrance can reduce target engagement but improve selectivity. For example:
- Molecular docking : Compare binding poses of the compound with/without tert-butyl groups using software like AutoDock.
- SAR studies : Synthesize analogs with smaller substituents (e.g., methyl instead of cyclobutyl) and measure IC₅₀ values .
- Surface plasmon resonance (SPR) : Quantify binding kinetics to receptors (e.g., GPCRs) .
Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models for this compound?
- Metabolic stability : Test hepatic microsome stability to identify rapid degradation (e.g., cytochrome P450-mediated Boc cleavage) .
- Prodrug design : Replace Boc groups with enzymatically cleavable esters .
- Pharmacokinetic profiling : Measure bioavailability and tissue distribution using radiolabeled (³H/¹⁴C) analogs .
Data Analysis and Experimental Design
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : Model transition states for SN2 reactions at the piperidine nitrogen (software: Gaussian, ORCA).
- Hammett plots : Correlate substituent effects (σ values) on reaction rates .
- MD simulations : Assess solvent accessibility of reactive sites .
Q. How should researchers design controls to validate synthetic intermediates?
- Negative controls : Omit coupling reagents (e.g., DCC) to confirm no spontaneous amide bond formation .
- Isotopic labeling : Synthesize ¹⁵N-labeled cyclobutylamine to track incorporation via MS .
- Chiral HPLC : Verify enantiopurity for stereospecific intermediates .
Comparative Studies
Q. How does this compound’s stability compare to analogs with alternative protecting groups (e.g., Fmoc vs. Boc)?
- Boc : Stable under basic conditions but labile in acidic media (e.g., TFA).
- Fmoc : Acid-stable but cleaved by piperidine. Use accelerated stability testing (40°C/75% RH for 4 weeks) to compare degradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
